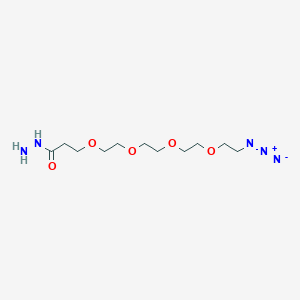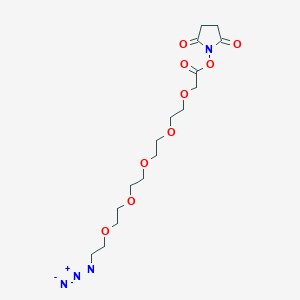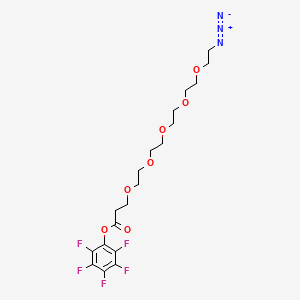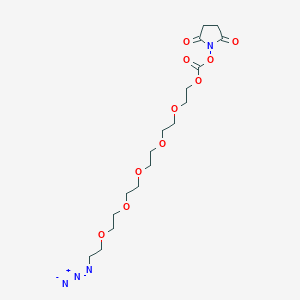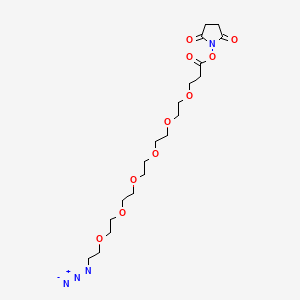
BAY-524
描述
BAY-524 is a potent and selective inhibitor of the Bub1 kinase, a serine/threonine kinase involved in the spindle assembly checkpoint during cell division. This compound has shown promise in preclinical studies for its potential use in cancer therapy due to its ability to inhibit Bub1 kinase activity both in vitro and in living cells .
准备方法
合成路线和反应条件
BAY-524 的合成涉及制备取代的苄基吡唑化合物。this compound 的具体合成路线和反应条件是专有的,未在公开资料中详细披露。 据悉,该化合物是通过一系列涉及形成苄基吡唑核心结构的化学反应合成的 .
工业生产方法
This compound 的工业生产方法尚未公开。 通常,此类化合物是通过可扩展的合成路线生产的,这些路线确保了高纯度和高产率,适合研究和潜在的治疗应用 .
化学反应分析
反应类型
BAY-524 主要经历激酶抑制反应。 它特异性地抑制人 Bub1 激酶的催化域,IC50 为 450 nM 。该化合物在其作为激酶抑制剂的作用中不会经历典型的化学反应,例如氧化、还原或取代。
常用试剂和条件
This compound 对 Bub1 激酶的抑制通常在体外条件下使用 Bub1 的重组催化域进行研究。 该化合物在不同浓度下进行测试以确定其抑制效力 .
形成的主要产物
涉及 this compound 的反应的主要产物是 Bub1 激酶的抑制形式。 这种抑制会影响参与染色体分离和细胞分裂的蛋白质的定位和活性 .
科学研究应用
作用机制
BAY-524 通过抑制 Bub1 激酶的催化活性来发挥作用。Bub1 激酶在纺锤体组装检查点中起着至关重要的作用,确保细胞分裂过程中染色体准确分离。通过抑制 Bub1 激酶,this compound 会破坏该检查点,导致染色体错配和细胞分裂受损。 这种机制在癌细胞中特别有效,癌细胞依赖于准确的染色体分离才能生存和增殖 .
相似化合物的比较
类似化合物
BAY-320: 另一种有效的 Bub1 激酶抑制剂,类似于 BAY-524,用于研究纺锤体组装检查点.
2OH-BNPP1: 与 this compound 和 BAY-320 相比,Bub1 抑制剂效果较差.
This compound 的独特性
This compound 的独特性在于其在抑制 Bub1 激酶方面的高选择性和效力。 与其他 Bub1 抑制剂相比,它在临床前研究中显示出优越的疗效,使其成为研究和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6O3/c1-5-35-16-10-18(25)17(19(26)11-16)13-32-24(34-4)14(2)21(31-32)23-28-12-20(33-3)22(30-23)29-15-6-8-27-9-7-15/h6-12H,5,13H2,1-4H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCQVHTZUUHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
